molecular formula C17H20ClN3O B2956623 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide CAS No. 2034508-18-2

3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide

Cat. No. B2956623
CAS RN: 2034508-18-2
M. Wt: 317.82
InChI Key: VAISPXOSZHQTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds with structural similarities to "3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide" often involves the synthesis and evaluation of their biological activities. For instance, studies have been conducted on the synthesis of novel pyrazole derivatives and their evaluation as antimicrobial and anticancer agents. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising results in in vitro antimicrobial and anticancer activity assays, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Anticonvulsant Studies

Another area of application is the exploration of anticonvulsant properties. Research on N-Benzyl-3-[(Chlorophenyl) Amino] propanamides has demonstrated the potential of these compounds against generalized seizures. The ortho and para isomers of these compounds were found to be more potent than phenytoin in the maximal electroshock (MES) test, indicating their significant potential for use against seizures (Idris, Ayeni, & Sallau, 2011).

Antimicrobial and Antifungal Activities

The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the antimicrobial and antifungal activities of these compounds. The study revealed that all the prepared compounds performed well against pathogenic strains, indicating the potential of such structures in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Controlled Release of Pesticides

The preparation of polyurea microcapsules through interfacial polymerization for controlled release of pesticides represents another significant application. This method, using compounds with good fungicidal activity against Rhizoctonia solani, offers a promising approach for developing biological pesticides, growth regulators, and fertilizers (Yu, Wang, Zhao, Chou, & Li, 2021).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-21-16(14-6-3-7-15(14)20-21)11-19-17(22)9-8-12-4-2-5-13(18)10-12/h2,4-5,10H,3,6-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAISPXOSZHQTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide

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